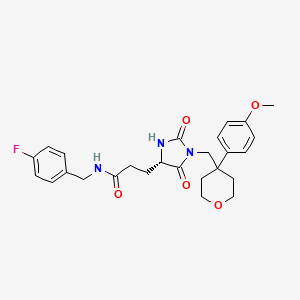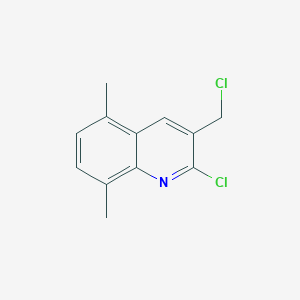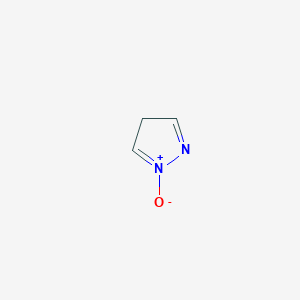
1-Oxo-4H-1lambda~5~-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-4H-1lambda~5~-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-4H-1lambda~5~-pyrazole can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. For instance, the use of transition-metal catalysts such as ruthenium or copper can facilitate the cyclization of hydrazones to produce pyrazole derivatives in high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-4H-1lambda~5~-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products: The major products formed from these reactions include substituted pyrazoles, hydropyrazoles, and various functionalized pyrazole derivatives .
Scientific Research Applications
1-Oxo-4H-1lambda~5~-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxo-4H-1lambda~5~-pyrazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as alcohol dehydrogenase and estrogen receptors, thereby modulating various biological processes . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .
Comparison with Similar Compounds
1H-Pyrazole: A parent compound with similar structural features but different functional groups.
1,2,4-Oxadiazole: Another heterocyclic compound with comparable biological activities.
Spiro-4H-pyrazole-oxindoles: Compounds with a spirocyclic structure that exhibit unique chemical properties
Uniqueness: 1-Oxo-4H-1lambda~5~-pyrazole stands out due to its specific oxidation state and the presence of an oxo group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
CAS No. |
921604-86-6 |
|---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
1-oxido-4H-pyrazol-1-ium |
InChI |
InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h2-3H,1H2 |
InChI Key |
WFBGJVMKJZTLKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=N[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

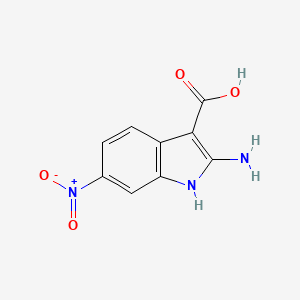
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)

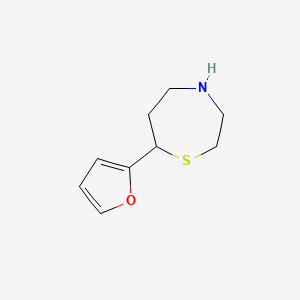

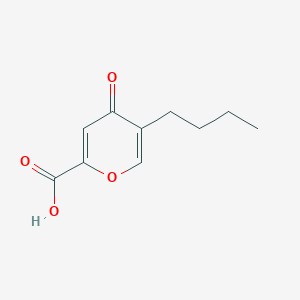
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
